![molecular formula C12H10FNOS2 B3869945 3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3869945.png)
3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is also known as EF24 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of EF24 involves the inhibition of NF-kB activity. NF-kB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. EF24 binds to NF-kB and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
EF24 has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been found to reduce oxidative stress and improve mitochondrial function. EF24 has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile.
Advantages and Limitations for Lab Experiments
EF24 has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. It has been extensively studied for its potential applications in medicinal chemistry and has a well-characterized mechanism of action. However, EF24 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Further studies are needed to determine the optimal dosage and treatment regimen for EF24.
Future Directions
EF24 has several potential future directions for research. It can be further optimized to improve its potency and selectivity for specific targets. EF24 can also be used as a scaffold for the development of new anti-inflammatory and anti-cancer drugs. Additionally, EF24 can be used in combination with other drugs to enhance their efficacy and reduce side effects. Further studies are needed to fully understand the potential of EF24 in various fields of research.
In conclusion, EF24 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in medicinal chemistry. EF24 has a well-characterized mechanism of action and has been found to exhibit anti-inflammatory and anti-cancer effects. However, further studies are needed to fully understand its potential and limitations.
Scientific Research Applications
EF24 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. EF24 has been found to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in inflammation and cancer. EF24 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOZNYOKBCLGDQ-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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